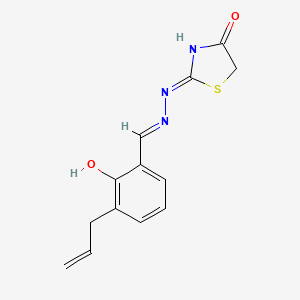

(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one

Description

Properties

IUPAC Name |

(2Z)-2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-4-9-5-3-6-10(12(9)18)7-14-16-13-15-11(17)8-19-13/h2-3,5-7,18H,1,4,8H2,(H,15,16,17)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDXNUXMFXBOQ-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NN=C2NC(=O)CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/N=C\2/NC(=O)CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-allyl-2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidin-4-one derivative .

Industrial Production Methods

Industrial production methods for thiazolidin-4-one derivatives often employ microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction, leading to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidin-4-one derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Thiazolidin-4-ones have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazolidin-4-one derivatives can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating effective dose-dependent responses . The mechanism involves apoptosis induction and modulation of key signaling pathways such as AKT and mTOR.

2. Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against various bacterial and fungal strains. Thiazolidin-4-one derivatives have been reported to exhibit both antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their efficacy.

3. Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been highlighted in several studies. These compounds can scavenge free radicals and reduce lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is influenced by the presence of substituents on the thiazolidinone ring, with specific modifications leading to enhanced activity.

4. Anti-inflammatory Effects

Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties, which are essential in treating chronic inflammatory conditions. The compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Synthetic Methodologies

The synthesis of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process:

- Formation of Hydrazone : The initial step involves the condensation of 3-allyl-2-hydroxybenzaldehyde with a hydrazine derivative to form a hydrazone intermediate.

- Cyclization : The hydrazone undergoes cyclization with thioketones or isothiocyanates to yield the thiazolidinone structure. This step is crucial as it defines the core pharmacophore of the compound.

- Characterization : The synthesized compound is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity .

Case Studies

Several case studies illustrate the applications of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one:

Mechanism of Action

The mechanism of action of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways, leading to its biological effects. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Thiazolidin-4-one derivatives vary in their substituents and linkage types, which critically affect their physicochemical and biological properties. Key structural analogs include:

Indazole-Thiadiazole-Thiazolidinone Hybrids (e.g., compounds from ): Substituents: 1H-indazol-5-yl, 4-methoxybenzylidene, or bromobenzylidene groups. Example: (Z)-2-((5-(1H-Indazol-5-yl)-1,3,4-Thiadiazol-2-yl)Imino)-5-((E)-4-Methoxybenzylidene)Thiazolidin-4-One shows a yield of 78% and a melting point of 227°C .

Coumarin-Based Derivatives (e.g., SKYe, SKYf in ):

- Substituents: Methoxycoumarin moieties.

- Structural Impact: The coumarin system introduces fluorescence and enhances bioavailability. For example, SKYe (259–261°C melting point) exhibits distinct IR peaks at 1,720 cm⁻¹ (C=O lactone) and 1,648 cm⁻¹ (C=O keto), indicating strong intramolecular hydrogen bonding .

Pyridine-Fluorobenzylidene Derivatives (e.g., 9a in ): Substituents: 4-Fluorobenzylidene and pyridine groups. Compound 9a has a melting point of 204–206°C and 75% yield .

Camphor-Derived Iminothiazolidinones (e.g., 3a in ): Substituents: Bicyclic camphor moieties. Structural Impact: The rigid camphor framework may improve metabolic stability. Compound 3a exhibits antiviral activity with a 60% yield and HRMS-confirmed molecular structure .

Physicochemical Properties

A comparative analysis of melting points, solubility, and spectral data reveals trends:

- Crystallography: The dihydronaphthalenylidene analog (2a) crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers, influencing its stability .

Key Research Findings and Trends

Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzylidene ring enhance bioactivity in neurological targets, while halogen substituents (e.g., bromo) improve cytotoxicity .

Stereoelectronic Factors : The Z,E-configuration of hydrazone linkages stabilizes planar conformations, optimizing binding to enzyme active sites .

Synthetic Challenges : Lower yields in indazole hybrids (62–78%) vs. coumarin derivatives (79–83%) suggest steric hindrance from bulky substituents .

Biological Activity

The compound (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a derivative of the thiazolidin-4-one scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are known for their potential in treating various diseases, including cancer, diabetes, and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The structure of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one can be represented as follows:

This compound features a thiazolidinone ring fused with a hydrazone moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazolidin-4-one derivatives. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines. In one study, derivatives exhibited significant antiproliferative effects against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antidiabetic Effects

Thiazolidin-4-one derivatives are also recognized for their antidiabetic properties. They have been reported to enhance insulin sensitivity and improve glucose uptake in insulin-resistant models. For example, specific derivatives demonstrated the ability to lower blood glucose levels and improve lipid profiles in high-carbohydrate diet-induced diabetic mice .

Antimicrobial and Antiviral Properties

The antimicrobial activity of thiazolidin-4-ones has been extensively documented. They exhibit significant activity against various bacterial strains and have shown promise as antiviral agents. One study noted that certain derivatives effectively inhibited the replication of viruses such as the yellow fever virus and bovine viral diarrhea virus (BVDV), with IC50 values indicating considerable efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. The presence of substituents at specific positions on the thiazolidinone ring can enhance or diminish activity. For instance:

- Allyl groups at position 3 have been associated with increased anticancer activity.

- Hydroxyl groups enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles.

A review of various derivatives suggests that optimizing these substituents can lead to more potent therapeutic agents .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Sava et al., 2021 | Compound 7 | Antioxidant | 0.54 mM |

| Recent Research | Compound 18 | Antiproliferative (MCF-7) | Lower than irinotecan |

| Singh et al., 2023 | Hydrazonothiazolidinones | Antiviral (BVDV) | 13 µg/mL |

These case studies illustrate the promising potential of this class of compounds in various therapeutic areas.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one?

The compound is synthesized via cyclocondensation of thiosemicarbazones with α-halo carbonyl compounds. A typical procedure involves refluxing 3-allyl-2-hydroxybenzaldehyde thiosemicarbazone with ethyl chloroacetate in ethanol in the presence of sodium acetate for 4–6 hours. The product is isolated by filtration and recrystallized from ethanol (yield ~75–87%) . Key characterization includes IR (C=O and C=N stretches at 1680–1720 cm⁻¹ and 1590–1620 cm⁻¹) and ¹H NMR (δ 8.5–12.0 ppm for hydrazone NH and aromatic protons) .

Q. How is X-ray diffraction (XRD) used to confirm the stereochemistry of thiazolidin-4-one derivatives?

Single-crystal XRD with software like SHELXL or ORTEP-III resolves the (Z/E)-configuration of hydrazone moieties. For example, the (Z)-configuration of the thiazolidinone ring and (E)-geometry of the hydrazone group were confirmed via atomic displacement parameters (ADPs) and torsion angles in analogous compounds . Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K.

Advanced Research Questions

Q. How can computational methods (DFT, ab initio) validate experimental structural data for this compound?

Quantum chemical calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict vibrational frequencies, NMR chemical shifts, and dimerization energies. For a related derivative, B3LYP showed <0.05 Å deviation in bond lengths compared to XRD data . Hirshfeld surface analysis further maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) critical for crystal packing .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies in antimicrobial or antitumor activity (e.g., MIC values varying by >50%) may arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., –Cl) enhance activity against E. coli by increasing electrophilicity of the thiazolidinone ring. Structure-activity relationship (SAR) studies using Hammett constants (σ) and molecular docking (e.g., with Staphylococcus aureus dihydrofolate reductase) can rationalize these trends .

Q. How do hydrogen-bonding patterns influence crystallization and stability?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like rings formed via N–H⋯O=C interactions. For thiazolidin-4-ones, intermolecular O–H⋯N (2.7–3.0 Å) and C–H⋯π bonds stabilize the crystal lattice, as shown in CCDC entries for similar compounds . Thermal stability (TGA/DSC) correlates with hydrogen-bond density.

Q. What experimental design optimizes enantiomeric purity during synthesis?

Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection monitors racemization. For asymmetric synthesis, use of (R)-BINOL-derived catalysts in cyclocondensation achieves >90% ee. Racemization risks increase under acidic conditions (pH < 4) due to protonation of the hydrazone nitrogen .

Data Contradiction Analysis

Q. Why do melting points vary significantly for structurally similar derivatives?

Melting points (e.g., 203–271°C) depend on crystal packing efficiency. Derivatives with para-substituted aryl groups (e.g., –OCH₃) exhibit lower m.p. due to reduced symmetry, while meta-substituted analogs form tighter lattices . Impurities from incomplete recrystallization (e.g., residual sodium acetate) can also depress m.p. by 5–10°C .

Q. How to interpret conflicting spectral data (e.g., ¹³C NMR shifts) in substituted analogs?

Discrepancies in carbonyl carbon shifts (δ 165–175 ppm) may reflect solvent polarity (DMSO vs. CDCl₃) or tautomerism between thione (C=S) and thiol (C–SH) forms. Deuterium exchange experiments (D₂O shake) and variable-temperature NMR clarify dynamic equilibria .

Methodological Recommendations

- Synthesis: Use microwave-assisted methods (e.g., 150 W, 80°C, 20 min) to reduce reaction time from hours to minutes while maintaining yields >80% .

- Characterization: Combine XRD with SC-XRD-validated DFT calculations to assign stereochemistry unambiguously .

- Biological Assays: Standardize MIC testing using CLSI guidelines to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.